molecular formula C12H9N4O5+ B12788790 Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- CAS No. 47142-25-6

Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)-

Cat. No.: B12788790
CAS No.: 47142-25-6
M. Wt: 289.22 g/mol
InChI Key: VWHZJMOVQGPJPN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)-" is a pyridinium salt characterized by a positively charged nitrogen-containing heterocyclic ring. Key structural features include:

  • 1-(2,4-dinitrophenyl) group: A strong electron-withdrawing aromatic substituent at position 1, conferring electrophilicity to the pyridinium ring and enabling nucleophilic attack at multiple sites .

This structure renders the compound highly reactive, particularly in nucleophilic substitution or addition reactions. Its electrophilicity is amplified by the electron-deficient dinitrophenyl group, making it a candidate for synthetic intermediates or bioactive agents .

Properties

CAS No.

47142-25-6

Molecular Formula

C12H9N4O5+

Molecular Weight

289.22 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C12H8N4O5/c13-12(17)8-2-1-5-14(7-8)10-4-3-9(15(18)19)6-11(10)16(20)21/h1-7H,(H-,13,17)/p+1

InChI Key

VWHZJMOVQGPJPN-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Synthesis via Zincke Reaction

The Zincke reaction is a classical and widely used method for preparing N-substituted pyridinium salts, including derivatives like Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)-. This reaction involves the nucleophilic substitution of activated pyridinium salts (Zincke salts) with primary amines.

  • Key Steps:

    • Preparation of the Zincke salt, typically an N-(2,4-dinitrophenyl)pyridinium salt.
    • Reaction of the Zincke salt with a primary amine, which induces ring opening at the 2 or 6 position of the pyridinium ring.
    • Subsequent ring closure leads to the formation of the N-substituted pyridinium compound.
  • Reaction Conditions:

    • The reaction is typically carried out in the presence of the primary amine in both free and protonated forms.
    • The ratio of primary amine to its protonated form is critical and is optimized between 2:1 and 1:50, with preferred ranges of 1:1 to 1:20 or 1:2 to 1:15 to maximize yield.
    • The process avoids harsh activation reagents, making it scalable and efficient.
  • Advantages:

    • High yields, often near quantitative.
    • Scalability for industrial or laboratory synthesis.
    • Applicability to a variety of N-substituted pyridinium-3-carboxylic acid esters and amides.
  • Example:

    • Reaction of a pentamethinium salt precursor with a primary amine under controlled conditions yields the target N-substituted pyridinium-3-carboxamide.

Use of N-Aminopyridinium Salts and Electrophilic Amination

Another approach involves the use of N-aminopyridinium salts as intermediates or reagents for nitrogen transfer to pyridine derivatives.

  • Mechanism:

    • Electrophilic aminating reagents such as O-(2,4-dinitrophenyl)hydroxylamine can transfer an amino group to the pyridinium ring.
    • This method often requires substitution at the 2,4,6-positions of pyrylium salts to prevent side reactions.
    • Photochemical or photoredox activation can be used to generate nitrogen-centered radicals from N-aminopyridinium salts, facilitating further functionalization.
  • Applications:

    • Synthesis of N-substituted pyridinium compounds with controlled substitution patterns.
    • Useful in the preparation of compounds with electron-withdrawing groups like 2,4-dinitrophenyl.
  • Limitations:

    • Requires careful control of substitution to avoid unwanted ring expansions or side products.
    • Often involves multi-step protocols for efficient synthesis.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield & Scalability Advantages Limitations
Zincke Reaction Zincke salt + primary amine, controlled amine ratio Near quantitative, scalable High yield, mild conditions Requires preparation of Zincke salt
Electrophilic Amination via N-aminopyridinium salts O-(2,4-dinitrophenyl)hydroxylamine, substituted pyrylium salts Moderate to high, multi-step Enables radical chemistry, selective Complex substitution control needed
Enzymatic Oxidation Immobilized aldehyde oxidase, pyridinium salts Moderate, preparative scale Selective oxidation, mild Limited to oxidation, not direct synthesis

Scientific Research Applications

Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- involves its interaction with nucleophilic sites in target molecules. The electron-withdrawing nature of the 2,4-dinitrophenyl group enhances the electrophilicity of the pyridinium ring, facilitating nucleophilic attack. This can lead to the formation of covalent bonds with biological macromolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related pyridinium derivatives:

Compound Name Substituents Molecular Formula Key Properties Applications/Reactivity
Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- 3-carbamoyl, 1-(2,4-dinitrophenyl) C₁₂H₁₇N₂O₄ (base) High electrophilicity; dual reactivity (pyridinium and dinitrophenyl rings) Potential antimicrobial agent; intermediate in heterocyclic synthesis
Nicotinamide riboside chloride (NR-Cl) 3-carbamoyl, 1-β-D-ribofuranosyl, Cl⁻ counterion C₁₁H₁₅ClN₂O₅ Water-soluble; bioavailable NAD+ precursor Nutraceutical for boosting NAD+ levels; mitochondrial function
Pyridinium, 3-(aminocarbonyl)-1-methyl-, chloride 3-carbamoyl, 1-methyl, Cl⁻ counterion C₇H₉ClN₂O Moderate electrophilicity; stable under physiological conditions Model compound for studying pyridinium reactivity; limited bioactivity
β-Nicotinamide mononucleotide (NMN) 3-carbamoyl, 1-phospho-β-D-ribofuranosyl C₁₁H₁₅N₂O₈P Zwitterionic form; high polarity Anti-aging research; precursor for NAD+ biosynthesis

Reactivity and Stability

  • Electrophilicity: The 2,4-dinitrophenyl group in the target compound significantly enhances electrophilicity compared to methyl or ribofuranosyl substituents. This allows nucleophilic attack at both the pyridinium ring (position 4) and the dinitrophenyl ring (para positions to nitro groups) .
  • Solubility: The dinitrophenyl group reduces water solubility compared to ribofuranosyl derivatives (e.g., NR-Cl or NMN), which are highly polar .
  • Antimicrobial Activity : While 1-(2,4-dinitrophenyl)pyrazoles and pyridinium analogues show potent antimicrobial activity (MIC < 0.2 µM against MRSA) , the target compound’s bioactivity remains underexplored. Its nitro groups may confer toxicity or resistance to microbial degradation.

Research Findings and Data

Reactivity Studies (Key Results)

Reaction Conditions Products Mechanistic Insight
Reaction with Na₂SO₃ Polar solvent (e.g., H₂O) Predominant attack on dinitrophenyl ring (product 7) Solvent polarity directs nucleophile to the more electron-deficient dinitrophenyl ring
Reaction with NOBF₄ Nonpolar solvent Formation of 4-nitromethylpyridinium derivative (product 10) Electrophilic nitration at pyridinium ring position 4

Biological Activity

Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- (CAS No. 47142-25-6) is a chemical compound characterized by a pyridinium ring substituted with an aminocarbonyl group and a 2,4-dinitrophenyl group. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C12H9N4O5+
  • Molecular Weight : 289.22 g/mol
  • Structural Features : The compound features a positively charged nitrogen atom in the pyridinium ring, enhancing its reactivity and interaction with biological molecules.

Biological Activity Overview

Pyridinium derivatives often exhibit diverse biological activities, primarily due to their ability to interact with proteins and nucleic acids. The dinitrophenyl moiety serves as a strong electrophile, facilitating interactions with nucleophilic sites on biomolecules.

Potential Therapeutic Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to pyridinium derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyridine derivatives possess IC50 values in the sub-micromolar range against colon carcinoma cells .
    • In vitro studies demonstrated that pyridine derivatives could outperform established chemotherapeutics like etoposide in specific cancer cell lines .
  • Antibacterial Properties :
    • Some derivatives have shown moderate antibacterial activity against strains such as E. coli and S. aureus, although the specific antibacterial efficacy of pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- requires further investigation .
  • Neuroprotective Effects :
    • The potential of pyridine compounds as anti-Alzheimer agents has been explored, with some derivatives exhibiting promising results in inhibiting acetylcholinesterase activity, which is crucial for cognitive function .

Antiproliferative Activity

A study assessed the antiproliferative effects of various pyridine derivatives on cancer cell lines including LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), and NCI-H460 (lung carcinoma). The results indicated that:

CompoundCell LineIC50 (µM)
Pyridine Derivative AHCT-1160.4
Pyridine Derivative BNCI-H4600.7
Pyridine Derivative CLN-2291.0

These findings suggest that structural modifications in pyridine compounds can significantly enhance their anticancer properties .

Antibacterial Activity

In another investigation focusing on antibacterial efficacy:

CompoundBacterial StrainMIC (µg/mL)
Pyridine Derivative DE. coli32
Pyridine Derivative ES. aureus64

These results highlight the potential of certain pyridinium compounds to combat bacterial infections, although further studies are needed to optimize their efficacy .

The mechanism through which pyridinium compounds exert their biological effects is primarily attributed to their electrophilic nature, allowing them to form covalent bonds with nucleophiles in biological systems. This interaction can lead to alterations in protein function or DNA integrity, contributing to their therapeutic effects.

Q & A

Q. What synthetic methodologies are optimal for preparing Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)-, and how can reaction yields be improved?

The compound can be synthesized via Zincke salt chemistry, where a pyridine derivative reacts with 2,4-dinitrofluorobenzene (DNFB) under mild conditions. For instance, nucleophilic substitution reactions involving pyridinium salts and aryl halides (e.g., DNFB) in dichloromethane (DCM) at room temperature, catalyzed by Lewis acids like TiCl₄, yield high-purity products after ethanol crystallization . Maximizing yields involves optimizing stoichiometry (e.g., 2:1 molar ratio of pyridine to DNFB) and reaction duration (24–32 hours). Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted DNFB .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyridinium and dinitrophenyl rings. For example, aromatic protons in the dinitrophenyl group appear as distinct multiplet signals (δ 7.1–9.6 ppm) .
  • IR Spectroscopy : Peaks at ~1335 cm⁻¹ (NO₂ asymmetric stretching) and ~2296 cm⁻¹ (C≡N stretching) confirm functional groups .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding interactions involving the aminocarbonyl group .
  • Melting Point Analysis : Verifies purity (e.g., deviations >2°C suggest impurities) .

Advanced Research Questions

Q. How does the electron-withdrawing 2,4-dinitrophenyl group influence the pyridinium ring’s electrophilicity and regioselectivity in nucleophilic reactions?

The 2,4-dinitrophenyl group enhances the pyridinium ring’s electrophilicity, directing nucleophilic attack to the C-2 or C-4 positions of the pyridinium ring. However, competing reactions may occur at the dinitrophenyl ring’s meta position due to its own electrophilic nature. For example, hydroxide ions attack the pyridinium ring, while amines preferentially react with the dinitrophenyl group. Solvent polarity (e.g., DCM vs. DMSO) and nucleophile strength significantly affect regioselectivity .

Q. What experimental strategies can resolve contradictions in regioselectivity data during nucleophilic additions?

  • Isotopic Labeling : Use ¹⁵N/¹³C-labeled compounds to track attack sites via NMR or mass spectrometry.
  • Kinetic Studies : Compare reaction rates under varying conditions (pH, temperature) to identify dominant pathways.
  • Computational Modeling : DFT calculations predict charge distribution and transition states, clarifying preferred reaction sites .
  • Cross-Validation : Replicate reactions with structurally analogous compounds (e.g., replacing dinitrophenyl with nitro groups) to isolate electronic effects .

Q. How can this compound be utilized in developing peptide or protein analytical methods?

The 2,4-dinitrophenyl group reacts selectively with terminal amino groups in peptides (Sanger’s method), forming stable yellow derivatives. After acid hydrolysis, these derivatives are isolated via HPLC or TLC for sequencing. This compound’s high electrophilicity improves reaction efficiency compared to traditional reagents like dansyl chloride .

Methodological Considerations

Q. What are the stability considerations for Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- under storage or reaction conditions?

  • Light Sensitivity : The nitro groups render the compound photolabile; store in amber vials at –20°C.
  • Moisture : Hydrolysis of the pyridinium ring occurs in aqueous media. Use anhydrous solvents (e.g., DCM) for reactions.
  • Thermal Decomposition : Decomposes above 150°C; avoid prolonged heating during synthesis .

Q. How can computational tools predict the compound’s reactivity in novel reaction systems?

  • Molecular Dynamics (MD) Simulations : Model solvation effects and intermolecular interactions in different solvents.
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes), aiding drug design.
  • Reactivity Descriptors : Use Fukui indices or electrostatic potential maps to identify electrophilic hotspots .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields or regioselectivity?

  • Systematic Replication : Reproduce experiments using identical reagents and conditions from conflicting studies.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., ring-opened intermediates or nitro reduction byproducts).
  • Meta-Analysis : Compare data across similar compounds (e.g., Zincke salts with varying aryl groups) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.